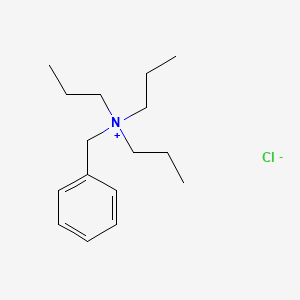

Benzyltripropylammonium chloride

Description

Overview of QACs in Contemporary Chemical Science

Quaternary ammonium (B1175870) compounds are defined by a central nitrogen atom bonded to four organic groups, creating a permanent positive charge. researchgate.netmdpi.com This cationic nature is a defining feature that dictates their chemical behavior and wide-ranging applications. mdpi.com QACs are integral to various industrial, household, and medical applications, serving as disinfectants, preservatives, fabric softeners, and antistatic agents. researchgate.netacs.orgnih.gov In the realm of chemical research, they are highly valued as phase-transfer catalysts, which facilitate reactions between substances located in different immiscible phases, and as components in the synthesis of ionic liquids. mdpi.com The inherent versatility of their structure allows for fine-tuning of their properties to suit specific applications. researchgate.net

Structural Classification and Nomenclature within QACs

QACs are fundamentally derivatives of ammonium ions where all four hydrogen atoms have been replaced by hydrocarbyl groups, such as alkyl or aryl groups. iupac.org The classification of amines, which leads to QACs, is based on the number of organic substituents attached to the nitrogen atom. libretexts.orgpressbooks.pub An amine with one substituent is primary, one with two is secondary, and one with three is tertiary. libretexts.org When a nitrogen atom is bonded to four organic groups, it becomes a quaternary ammonium cation, which forms a salt with an anion. pressbooks.publibretexts.org

The nomenclature for QACs can be complex and varied. acs.orgnih.gov According to the International Union of Pure and Applied Chemistry (IUPAC), for unsymmetrical amines, the largest alkyl group is considered the parent chain, and the other groups are designated as N-substituents. pressbooks.publibretexts.org For QACs, the names of the alkyl or aryl groups are listed alphabetically, followed by "ammonium" and the name of the anion. For example, [N(CH₃)₄]⁺Cl⁻ is named tetramethylammonium (B1211777) chloride. The U.S. Environmental Protection Agency (EPA) categorizes QACs into groups based on their structure, such as those with straight alkyl chains (Group I) and those with non-halogenated benzyl (B1604629) substituents (Group II). acs.orgnih.govorst.edu

Role of Alkyl Substituents on Nitrogen in QAC Functionality

The nature of the alkyl or aryl substituents bonded to the central nitrogen atom significantly influences the functionality and properties of a QAC. nih.gov The length and structure of these alkyl chains affect key characteristics such as lipophilicity, steric hindrance, and solubility. nih.gov

Alkyl Chain Length: Longer alkyl chains (typically C8 to C18) increase the compound's lipophilicity (affinity for fats and oils). This is a crucial factor for antimicrobial QACs, as it enhances their ability to interact with and disrupt the negatively charged cell membranes of bacteria. researchgate.net

Steric Hindrance: The size of the alkyl groups can create steric hindrance around the nitrogen atom. For instance, smaller groups like methyl groups reduce steric hindrance, which can enhance the efficacy of the QAC as a phase-transfer catalyst in certain reactions. Conversely, bulkier groups, such as propyl groups, may decrease reaction rates but can improve the compound's stability in nonpolar solvents.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl(tripropyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N.ClH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRIOKYQEVFKGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421972 | |

| Record name | Benzyltripropylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-87-5 | |

| Record name | Benzyltripropylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltripropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for Benzyltripropylammonium Chloride

Advanced Synthetic Routes for BTPAC

The primary and most direct route to synthesizing Benzyltripropylammonium chloride is through the quaternization of a tertiary amine with an alkyl halide. This reaction, known as the Menshutkin reaction, is a cornerstone of ammonium (B1175870) salt synthesis. wikipedia.org

Quaternization Reactions and Optimized Conditions

The synthesis of BTPAC involves the reaction of tripropylamine (B89841) with benzyl (B1604629) chloride. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride, leading to the displacement of the chloride ion. tue.nl

The efficiency of the quaternization reaction is significantly influenced by the choice of solvent. Polar aprotic solvents are generally favored as they can solvate the transition state, which has a developing charge, thereby accelerating the reaction. Solvents such as acetone (B3395972), acetonitrile, and dimethylformamide (DMF) have been effectively used in similar quaternization reactions. tue.nlresearchgate.net For instance, studies on the synthesis of the related compound, benzyltriethylammonium chloride, have shown that acetone can be a highly effective solvent, allowing the reaction to proceed at a lower temperature and facilitating product purification.

The reaction can also be conducted in a mixture of solvents to optimize both reactivity and solubility. A combination of toluene, acetone, and a small amount of DMF has been reported for the synthesis of similar quaternary ammonium salts. While BTPAC itself can act as a phase-transfer catalyst, in its synthesis, the focus is on the direct reaction between the amine and the alkyl halide rather than catalysis in a multiphase system.

Interactive Table: Solvent Systems for Quaternization Reactions

| Solvent System | Typical Reaction Temperature (°C) | Key Advantages | Reference |

| Acetone | 50-60 | Good solubility of reactants, easy removal, promotes SN2 | researchgate.net |

| Acetonitrile | 20-70 | High polarity, accelerates reaction rates | magritek.com |

| Methanol | 20-70 | Good solvating power, but can compete as a nucleophile | magritek.com |

| Dimethylformamide (DMF) | Room Temperature - 100 | High boiling point, excellent solvating power | researchgate.net |

| Toluene/Acetone/DMF | Variable | Balances solubility and reactivity | N/A |

For the synthesis of this compound from tripropylamine and benzyl chloride, regioselectivity and stereoselectivity are not primary concerns.

Regioselectivity : The reaction involves the quaternization of a single nitrogen atom in tripropylamine. As there is only one reactive site on the amine, the reaction is inherently regioselective. reddit.comkhanacademy.org

Stereoselectivity : The reactants, tripropylamine and benzyl chloride, are achiral. The product, BTPAC, also lacks a chiral center. Therefore, the formation of stereoisomers is not possible, and the concept of stereoselectivity is not applicable to this specific synthesis. reddit.comkhanacademy.org

Comparative Analysis of Industrial Production Methods

On an industrial scale, the production of quaternary ammonium salts like BTPAC is typically carried out in batch reactors. The choice of production method is dictated by factors such as cost, safety, and ease of purification.

For similar compounds like benzalkonium chlorides, industrial synthesis often involves reacting the tertiary amine with benzyl chloride in a solvent such as ethyl acetate. The product, being a salt, often precipitates from the reaction mixture and can be isolated by filtration. The use of a single, easily recoverable solvent is economically advantageous.

Continuous flow reactors present a modern alternative to traditional batch processing. tue.nl These systems offer enhanced heat and mass transfer, leading to better reaction control, potentially higher yields, and improved safety, especially for exothermic reactions like quaternization. While specific industrial-scale continuous flow processes for BTPAC are not widely documented, the technology is being explored for the production of various quaternary ammonium salts. magritek.com

Interactive Table: Comparison of Industrial Production Methods

| Production Method | Key Characteristics | Advantages | Disadvantages |

| Batch Reactor | Traditional method, reactants are charged into a vessel and reacted for a set time. | Well-established technology, flexible for producing different products. | Lower heat and mass transfer efficiency, potential for runaway reactions. |

| Continuous Flow Reactor | Reactants are continuously fed into a reactor, and the product is continuously removed. | Enhanced safety, better process control, higher throughput for a given reactor volume. | Higher initial investment, less flexible for multipurpose plants. |

Mechanistic Elucidation of BTPAC Formation

The formation of this compound proceeds via the Menshutkin reaction, a well-studied SN2 process. wikipedia.orgtue.nl

Kinetic Studies of Quaternization Processes

For the reaction between tripropylamine and benzyl chloride, the rate law can be expressed as:

Rate = k[Tripropylamine][Benzyl Chloride]

Where 'k' is the second-order rate constant. The value of 'k' is dependent on the reaction conditions. Studies on analogous reactions have shown that the rate constant increases with the polarity of the solvent. For example, the rate of quaternization of N,N-dimethyldecylamine with benzyl chloride was found to be highest in acetonitrile, a highly polar aprotic solvent. magritek.com

Computational Chemistry Approaches to Reaction Pathways

The synthesis of this compound, a quaternary ammonium salt, is typically achieved through a Menshutkin reaction, a specific type of bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgtue.nl In this reaction, the tertiary amine, tripropylamine, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This process leads to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. tue.nl Computational chemistry provides powerful tools to investigate the intricate details of this reaction pathway, offering insights that are often difficult to obtain through experimental means alone.

Theoretical studies, particularly those employing quantum chemical methods, can elucidate the potential energy surface of the reaction. yale.edu This includes the characterization of reactants, products, and, most critically, the high-energy transition state that governs the reaction rate. By modeling these species, researchers can predict reaction kinetics and understand the electronic and structural changes that occur throughout the reaction.

Quantum Chemical Calculations of Transition States

Quantum chemical calculations are instrumental in characterizing the transition state of the SN2 reaction leading to this compound. These calculations often utilize Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. yale.eduresearchgate.net For an SN2 reaction, the transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. yale.edu

In the case of the reaction between benzyl chloride and tripropylamine, the transition state is envisioned as a trigonal bipyramidal structure at the benzylic carbon. researchgate.net In this arrangement, the incoming tripropylamine and the outgoing chloride ion are positioned at the axial positions, while the hydrogen atoms and the phenyl group occupy the equatorial positions. The C-N bond is in the process of forming, while the C-Cl bond is simultaneously breaking.

Computational models can precisely calculate the geometry and energy of this transition state. Key parameters that are often determined include the lengths of the forming C-N bond and the breaking C-Cl bond, as well as the bond angles around the central carbon atom. These calculated parameters provide a quantitative description of the transition state's structure.

Furthermore, vibrational frequency calculations are a crucial component of transition state analysis. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate, confirming that the calculated structure is indeed a saddle point on the potential energy surface, connecting the reactants and products.

The calculated energy of the transition state relative to the reactants provides the activation energy barrier for the reaction. This value is essential for predicting the reaction rate. Computational studies on similar SN2 reactions have shown that the activation energy is influenced by several factors, including the nature of the nucleophile, the electrophile, and the solvent. yale.eduresearchgate.net For instance, the benzylic group in benzyl chloride is known to accelerate SN2 reactions compared to simple alkyl halides, an effect that can be rationalized through computational analysis of the transition state. researchgate.net

The table below summarizes key aspects of computational studies on transition states of analogous SN2 reactions, which can be extrapolated to the synthesis of this compound.

| Computational Method | System Studied | Key Findings on Transition State |

| Density Functional Theory (DFT) | Methyl Halide + Halide Ion | Characterized trigonal bipyramidal transition state; calculated activation barriers. researchgate.net |

| DFT with SCI-PCM | Ammonia/Pyridine + Methyl Halide | Solvent effects significantly stabilize the transition state and products. yale.edu |

| M06-2X/6-31+G(d,p) | Bromoalkanes + Chloride Ion | Elongation of the alkyl chain on the electrophile increases the activation barrier. researchgate.net |

| DFT | Substituted Benzyl Chlorides + Halide Anion | Substituents on the benzyl ring influence the "tightness" of the transition state. kyoto-u.ac.jp |

These computational approaches provide a detailed, atomistic view of the reaction mechanism for the formation of this compound, complementing experimental studies and aiding in the optimization of synthetic protocols.

Advanced Catalytic Applications of Benzyltripropylammonium Chloride

Benzyltripropylammonium Chloride in Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful synthetic methodology that enables or accelerates reactions between chemical species in a heterogeneous system, typically consisting of an aqueous phase and an organic phase. The core function of a phase-transfer catalyst like BTPAC is to transport a reactant, usually an anion, from the aqueous phase into the organic phase where the organic substrate is located, thereby permitting the reaction to proceed. The essential quality of a phase-transfer catalyst is its ability to form an ion pair with the reactant in the aqueous phase and move it into the organic phase to react with the substrate.

The efficacy of this compound in phase-transfer catalysis is rooted in its ability to operate through well-defined mechanistic pathways. These frameworks describe how the catalyst shuttles reactants across the phase boundary to enable chemical transformations.

The fundamental step in BTPAC-mediated PTC is the formation of an ion pair. In a typical biphasic system, an inorganic anion (Y⁻), which is soluble in the aqueous phase, undergoes an ion exchange with the chloride anion of BTPAC (Q⁺Cl⁻). This creates a new, more lipophilic ion pair (Q⁺Y⁻).

Q⁺Cl⁻ (org) + Y⁻ (aq) ⇌ Q⁺Y⁻ (org) + Cl⁻ (aq)

The transfer of the reactive anion from the aqueous to the organic phase by BTPAC can occur through two primary mechanisms: the interfacial mechanism and the extraction mechanism. biomedres.us

Extraction Mechanism: This mechanism is common for simple nucleophilic substitution reactions like alkylations and esterifications. biomedres.us In this model, the BTPAC catalyst physically extracts the anion from the bulk aqueous phase into the bulk organic phase, where the reaction with the organic substrate occurs. The resulting BTPAC-anion pair is soluble in the organic phase. biomedres.us

Interfacial Mechanism: This pathway is more relevant for reactions involving strong organic acids or the generation of reactive intermediates like carbenes. biomedres.us Here, the reaction is believed to occur at or very near the interface between the two liquid phases. The BTPAC catalyst facilitates the deprotonation of the organic substrate at the interface, and the subsequent reaction takes place in this interfacial region without the catalyst-anion pair needing to travel deep into the bulk organic phase. biomedres.us

The operative mechanism depends on factors such as the nature of the reactants, the solvent, and the specific structure of the catalyst.

The utility of this compound as a phase-transfer catalyst has been demonstrated in several types of organic reactions. Its performance is often evaluated in comparison to other quaternary ammonium (B1175870) salts to understand structure-activity relationships.

A key application of BTPAC is in facilitating nucleophilic substitution reactions, which involve the displacement of a leaving group by a nucleophile. A specific example is the dehydrochlorination of polychlorinated alkanes, which proceeds via a nucleophilic elimination mechanism.

A study by F. S. Sirovskii and colleagues investigated the catalytic activity of 14 different quaternary ammonium base (QAB) salts in the alkaline dehydrochlorination of 1,1,2,2,3-pentachloropropane. osti.gov This reaction is a critical process for the synthesis of tetrachloropropenes, which are valuable intermediates. The study aimed to establish a correlation between the structure of the QAB catalyst and its catalytic effectiveness. While the specific rate constant for BTPAC was not detailed in the available abstract, the inclusion of a range of catalysts with varying alkyl and benzyl (B1604629) substituents allowed for the development of a quantitative structure-activity relationship. osti.gov

The general reaction is as follows:

C₃H₃Cl₅ + NaOH --(Q⁺Cl⁻)--> C₃H₂Cl₄ + NaCl + H₂O

The catalytic activity in such reactions depends on the lipophilicity of the catalyst and the accessibility of the cationic center. The performance of catalysts like BTPAC is compared against a series of homologous compounds to determine the optimal balance of these properties for maximum reaction rate.

| Catalyst Structure (General) | Reactant | Reaction Type | Significance of Study |

|---|---|---|---|

| [R₁R₂R₃R₄N]⁺Cl⁻ | 1,1,2,2,3-Pentachloropropane | Nucleophilic Elimination (Dehydrochlorination) | Established a correlation between the structure of the catalyst and its activity, with this compound being part of the series studied. |

Alkylation and esterification are cornerstone reactions in organic synthesis, often accomplished under PTC conditions to improve yields and simplify procedures. These reactions typically follow a nucleophilic substitution pathway where an alkoxide, phenoxide, or carboxylate anion attacks an alkylating agent.

In the context of O-alkylation, such as the synthesis of benzyl ethers from phenols, PTC is highly effective. For instance, the etherification of vanillin (B372448) with benzyl chloride was studied using a variety of phase-transfer agents. ias.ac.in In this comparative analysis, tetra-n-propyl ammonium bromide (TPAB), a structurally similar catalyst to BTPAC, was evaluated. The study demonstrated that the catalytic activity followed the order: TBAB (tetrabutyl) > TPAB (tetrapropyl) > TEAB (tetraethyl). ias.ac.in This trend highlights the influence of the alkyl chain length on the catalyst's lipophilicity and, consequently, its efficiency in transferring the phenoxide anion into the organic phase. Longer alkyl chains generally increase lipophilicity and catalytic activity up to a certain point.

| Catalyst | Alkyl Group | Relative Activity | Substrates |

|---|---|---|---|

| Tetraethylammonium Bromide (TEAB) | Ethyl | Lower | Vanillin and Benzyl Chloride |

| Tetra-n-propylammonium Bromide (TPAB) | Propyl | Intermediate | |

| Tetra-n-butylammonium Bromide (TBAB) | Butyl | Higher |

Similarly, esterification reactions, such as reacting a carboxylate salt with an alkyl halide, are readily promoted by phase-transfer catalysts. The catalyst functions by transporting the carboxylate anion into the organic phase to react with the alkyl halide. While specific research data for BTPAC in esterification is not widely available in public literature, the principles established for other quaternary ammonium salts are directly applicable. The choice of catalyst is crucial, as it must effectively form an ion pair with the carboxylate and exhibit sufficient solubility in the organic solvent to drive the reaction to completion.

Catalytic Efficacy of BTPAC in Organic Transformations

Condensation Reactions

Quaternary ammonium salts, such as this compound, are effective phase-transfer catalysts for a variety of condensation reactions. chemicalbook.comchemicalbook.com Their utility has been demonstrated in reactions like the Knoevenagel and Claisen-Schmidt condensations, where they facilitate the reaction between two immiscible phases. chemicalbook.com In these systems, the quaternary ammonium cation transports the anionic reactant from the aqueous phase to the organic phase where the reaction occurs. This catalytic action enhances reaction rates and yields under mild conditions, often at room temperature and without the need for a solvent. chemicalbook.com For instance, related compounds like benzyltriethylammonium chloride are used to catalyze the Knoevenagel condensation of carbonyl compounds with active methylene (B1212753) compounds to produce olefinic products. chemicalbook.com

Impact of Steric and Electronic Factors on Catalytic Performance

The catalytic efficacy of a phase-transfer catalyst like this compound is significantly influenced by steric and electronic factors centered on the quaternary ammonium cation. The size and structure of the alkyl groups bonded to the nitrogen atom play a crucial role. For a similar catalyst, benzyltrimethylammonium (B79724) chloride (BTMAC), the small methyl groups result in high accessibility of the positive charge on the nitrogen atom. phasetransfercatalysis.com This leads to the formation of tight ion pairs between the cation and the transferred anion, which can sometimes limit reactivity. phasetransfercatalysis.com

In contrast, the larger propyl groups of BTPAC provide greater steric bulk around the nitrogen. This increased steric hindrance results in looser ion pairing with the anion, making the anion more "naked" and, consequently, more reactive in the organic phase. The presence of the benzyl group also influences the electronic properties and can enhance performance in specific applications, such as in deep eutectic solvents used for biomass pretreatment, where the benzyl group was found to be more effective for lignin (B12514952) removal than a simple alkyl group. repec.org Therefore, the balance between the steric hindrance from the propyl groups and the electronic effects of the benzyl group in BTPAC is a key determinant of its catalytic performance.

BTPAC as a Component in Deep Eutectic Solvents (DESs) for Catalysis

Deep eutectic solvents (DESs) represent a class of sustainable solvents that have gained significant attention as green media for catalysis. researchgate.netrsc.org These systems are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a melting point significantly lower than that of its individual components. daneshyari.comresearchgate.net this compound, as a quaternary ammonium salt, is well-suited to function as the HBA in the formation of catalytically active DESs. cymitquimica.comrepec.org The versatility in choosing different HBA and HBD components allows for the properties of the DES to be tailored for specific applications. daneshyari.com

DES Formation with BTPAC as Hydrogen Bond Acceptor (HBA)

The formation of a DES using this compound relies on its role as a hydrogen bond acceptor (HBA). repec.orgresearchgate.net In this capacity, the chloride anion of BTPAC interacts with a suitable hydrogen bond donor (HBD), such as a carboxylic acid or an alcohol. daneshyari.comresearchgate.net This interaction disrupts the crystal lattice of the individual components, leading to a substantial decrease in the freezing point and the formation of a liquid eutectic mixture. researchgate.net The process of forming a DES is highly efficient in terms of atom economy, as it involves the formation of intermolecular interactions rather than a chemical reaction, thus producing no secondary compounds or waste. nih.gov

The choice of the hydrogen bond donor (HBD) is critical as it profoundly influences the physicochemical and catalytic properties of the resulting DES. researchgate.netulakbim.gov.tr A wide array of compounds can serve as HBDs in combination with benzyl-substituted ammonium chlorides, including various carboxylic acids and polyols. The structure and acidity of the HBD directly impact the DES's properties such as viscosity, density, ionic conductivity, and pH. researchgate.netdaneshyari.com

For example, when strongly acidic HBDs like p-toluenesulfonic acid (PTSA) are used, the resulting DES exhibits very low pH and high catalytic activity for acid-catalyzed reactions like esterification. daneshyari.comulakbim.gov.trresearchgate.net Studies on DESs made from the similar benzyltrimethylammonium chloride (BTMAC) with HBDs such as PTSA, citric acid, and oxalic acid have shown that the BTMAC:PTSA combination yields the highest catalytic performance for esterification. researchgate.netulakbim.gov.tr This demonstrates that by selecting an appropriate HBD, a BTPAC-based DES can be designed as a task-specific catalyst.

Table 1: Influence of HBD on Properties of Benzyl-Ammonium-Based DESs Interactive table based on findings for structurally similar HBAs like BTEAC and BTMAC.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | HBA:HBD Molar Ratio | Key Properties/Catalytic Application | Reference(s) |

| Benzyltriethylammonium chloride (BTEAC) | p-Toluene sulfonic acid (PTSA) | 1:1 | Low pH, low activation energy in esterification | ulakbim.gov.tr |

| Benzyltriethylammonium chloride (BTEAC) | Citric acid (CA) | 1:1 | Higher viscosity compared to PTSA-based DES | ulakbim.gov.tr |

| Benzyltriethylammonium chloride (BTEAC) | Oxalic acid (OX) | 1:1 | Moderate conductivity and viscosity | ulakbim.gov.tr |

| Benzyltrimethylammonium chloride (BTMAC) | p-Toluene sulfonic acid (PTSA) | Not Specified | Superior catalytic activity in butanol esterification | researchgate.net, daneshyari.com, ulakbim.gov.tr |

| Benzyltrimethylammonium chloride (BTMAC) | Formic acid (FA) | Not Specified | Effective for delignification of biomass | researchgate.net |

| Tributyl benzyl ammonium chloride (TBBAC) | Oxalic acid (OA) | Not Specified | High lignin removal and sugar release from bamboo | repec.org |

| Benzyltriethylammonium chloride (BTEAC) | Benzoic acid (BA) | 1:2 | Thermally stable, liquid at room temperature | researchgate.net |

The defining feature of deep eutectic solvents is the extensive network of hydrogen bonds formed between the components. researchgate.net In a BTPAC-based DES, the primary interaction is the hydrogen bond between the chloride anion (the HBA) and the acidic protons of the hydrogen bond donor (HBD). daneshyari.comnih.gov Infrared spectroscopy has confirmed the existence of these crucial hydrogen bonds in similar systems. researchgate.net

Beyond simple hydrogen bonding, other supramolecular interactions can play a role. For instance, in DESs containing aromatic components like BTPAC, Cl···π interactions between the chloride anion and the benzyl group's π-system can occur, which has been suggested to be a determining factor in the freezing point depression of certain DESs. researchgate.net In more complex systems known as supramolecular deep eutectic solvents (SUPRADESs), components like cyclodextrins can be included. rsc.org These introduce host-guest interactions alongside the hydrogen bonding, allowing for more selective binding of target molecules. rsc.orgnih.gov The combination of these varied supramolecular forces within the DES creates a unique solvent environment that dictates its physical properties and catalytic behavior. researchgate.net

Tunable Catalytic Properties of BTPAC-Based DESs

A significant advantage of DESs is that their physicochemical and catalytic properties are highly tunable. daneshyari.comiastate.edu By systematically varying the constituent HBA and HBD, as well as their molar ratio, a DES can be designed for a specific task. daneshyari.commdpi.com The catalytic nature of a BTPAC-based DES can be precisely controlled through the selection of the HBD. researchgate.net Using a neutral HBD like a polyol might result in a relatively inert solvent, whereas using a strong Brønsted acid like p-toluenesulfonic acid creates a highly acidic DES that can function as both the solvent and the catalyst for reactions such as esterification or biomass hydrolysis. daneshyari.comresearchgate.net

The molar ratio of the HBA to HBD is also a critical parameter. For example, in a study using choline (B1196258) chloride and p-toluenesulfonic acid, a 1:2 molar ratio yielded excellent results in a synthesis reaction, while a 1:1 ratio led to incomplete conversion, highlighting the importance of optimizing the DES composition. mdpi.com Furthermore, the structure of the HBA itself contributes to the tunability; the presence of a benzyl group in the HBA has been shown to enhance the efficiency of lignin removal from biomass compared to non-benzylic quaternary ammonium salts. repec.org This ability to fine-tune the solvent's properties makes BTPAC-based DESs versatile and promising media for developing efficient and green catalytic processes. rsc.orgresearchgate.net

Catalysis in Chemical Synthesis within DES Media

Deep Eutectic Solvents (DESs) have emerged as green and versatile media for chemical reactions, sometimes acting as both solvent and catalyst. phasetransfercatalysis.com DESs are typically formed by mixing a hydrogen bond acceptor (HBA), often a quaternary ammonium salt, with a hydrogen bond donor (HBD), such as carboxylic acids, urea, or polyols. alfa-chemistry.comnih.gov

Research has documented the use of other benzyl-substituted QACs, like Benzyltrimethylammonium chloride (BTMAC) and Benzyltriethylammonium chloride (BTEAC), as the HBA component in DES formulations. phasetransfercatalysis.combiomedres.us For instance, DESs formed from BTMAC and various HBDs like p-toluenesulfonic acid (PTSA), citric acid, and oxalic acid have been successfully employed as catalysts in esterification reactions. phasetransfercatalysis.com Similarly, DESs prepared from BTEAC and carboxylic acids have been synthesized and characterized, showing high thermal stability suitable for a wide range of temperatures. biomedres.us

However, specific studies detailing the preparation of DESs using this compound (BTPAC) and their subsequent application as catalytic media in chemical synthesis are not readily found. Based on the behavior of its shorter-chain analogues, it is plausible that BTPAC could also form stable DESs. The larger propyl groups, compared to methyl or ethyl groups, would influence the physical properties of the resulting DES, such as viscosity, melting point, and polarity, which in turn would affect its performance as a reaction medium and catalyst.

Role of DES Composition and Molar Ratios

The composition of a DES, specifically the choice of the HBA and HBD and their molar ratio, is critical as it dictates the solvent's physicochemical properties and its catalytic activity. The nature of the HBD, for example, can introduce acidity or basicity, turning the DES into a catalyst for specific reactions. Studies on choline chloride-based DESs have shown that the molar ratio is essential for achieving high reactivity; a 1:2 ratio of choline chloride to p-TsOH was highly effective, while a 1:1 ratio resulted in incomplete conversion.

Comparative Catalytic Studies with Other Quaternary Ammonium Compounds

The catalytic effectiveness of a QAC in phase-transfer catalysis (PTC) is highly dependent on its structure. Direct, data-driven comparative studies involving BTPAC against other QACs are scarce. However, the comparison can be discussed based on established structure-activity relationships.

Structure-Activity Relationships in QAC Catalysis

The structure-activity relationship in QAC catalysis is governed by several factors, primarily the nature of the organic groups attached to the nitrogen atom. These groups determine the catalyst's lipophilicity (solubility in the organic phase), the stability of the ion pair, and the steric accessibility of the cation. An effective phase-transfer catalyst must be sufficiently soluble in the organic phase to transport the reactant anion from the aqueous phase. biomedres.us Increasing the length of the alkyl chains on the nitrogen atom generally enhances the catalyst's lipophilicity, which can lead to higher reaction rates, up to a certain point. However, excessively long or bulky chains can introduce steric hindrance, potentially lowering catalytic activity.

Benzyltrimethylammonium Chloride (BTMAC) vs. BTPAC

BTMAC is one of the simplest and most cost-effective benzyl-substituted QACs. phasetransfercatalysis.com However, its catalytic activity is often considered moderate. The small methyl groups result in lower lipophilicity, meaning BTMAC is less effective at solubilizing in the organic phase compared to QACs with larger alkyl groups. Its high charge density can also lead to tighter ion pairs with the anion, reducing the anion's nucleophilicity and thus slowing the reaction rate. phasetransfercatalysis.com

A hypothetical comparison suggests that BTPAC would likely be a more effective phase-transfer catalyst than BTMAC in many applications. The three propyl groups would significantly increase the lipophilicity of the BTPAC cation, allowing for more efficient transfer of anions into the organic phase. This increased organophilicity generally translates to higher reaction rates.

Table 1: Structural Comparison of BTMAC and BTPAC

| Compound | Structure | Alkyl Groups | Key Structural Difference |

|---|---|---|---|

| BTMAC | C₆H₅CH₂N(CH₃)₃Cl | Methyl | Shorter alkyl chains, lower lipophilicity. |

| BTPAC | C₆H₅CH₂N(CH₂CH₂CH₃)₃Cl | Propyl | Longer alkyl chains, higher lipophilicity. |

Benzyltriethylammonium Chloride (BTEAC) vs. BTPAC

BTEAC represents an intermediate case between BTMAC and BTPAC. It is a widely used and effective phase-transfer catalyst, more lipophilic and generally more active than BTMAC. cymitquimica.comphasetransfercatalysis.com Studies have demonstrated its utility in a variety of reactions, including nucleophilic substitutions and polymerizations. cymitquimica.com

Comparing BTEAC with BTPAC, the latter would be even more lipophilic due to the longer propyl chains. This could make BTPAC a superior catalyst, particularly in reactions where the solubility of the catalyst-anion pair in the organic phase is the rate-limiting factor. However, the increased steric bulk of the propyl groups compared to the ethyl groups could potentially hinder the formation of the ion pair at the interface or its reactivity in the organic phase. The relative performance would therefore be reaction-dependent, but an increase in activity would generally be expected with the move from ethyl to propyl groups.

Table 2: Structural Comparison of BTEAC and BTPAC

| Compound | Structure | Alkyl Groups | Key Structural Difference |

|---|---|---|---|

| BTEAC | C₆H₅CH₂N(CH₂CH₃)₃Cl | Ethyl | Intermediate alkyl chain length. |

| BTPAC | C₆H₅CH₂N(CH₂CH₂CH₃)₃Cl | Propyl | Longer alkyl chains, potentially higher activity and/or steric hindrance. |

Long-Chain Alkyl Dimethyl Benzyl Ammonium Chlorides (ADBAC) vs. BTPAC

ADBACs, also known as benzalkonium chlorides, are a class of QACs that feature one long alkyl chain (typically C12 to C18) along with two methyl groups and a benzyl group. biomedres.us These compounds are highly surface-active and are widely used as biocides. Their catalytic activity is influenced by the long alkyl chain, which imparts very high lipophilicity. This structure is highly effective at pulling anions into the organic phase.

In comparison, BTPAC has a more symmetrical structure with three moderately sized alkyl groups. While ADBACs are extremely lipophilic, their surfactant nature can lead to the formation of micelles, which can complicate reaction kinetics. The single long chain of ADBACs versus the three propyl chains of BTPAC presents a different steric and electronic environment around the nitrogen center. For many standard phase-transfer catalyzed reactions, the symmetrical nature and balanced lipophilicity of a catalyst like Tetrabutylammonium (B224687) bromide (a close structural relative of BTPAC) are often preferred. Therefore, while ADBACs are effective, BTPAC might offer more predictable catalytic behavior without the complexities of micelle formation in certain systems.

Influence of Alkyl Chain Length on Catalytic Performance

The catalytic efficacy of this compound and its counterparts in phase-transfer catalysis (PTC) is significantly modulated by the length of the alkyl chains attached to the quaternary nitrogen atom. This structural feature plays a pivotal role in determining the catalyst's lipophilicity, which in turn governs its ability to transfer anionic reactants from an aqueous phase to an organic phase where the reaction occurs. The interplay between the catalyst's structure and its performance is a critical area of study for optimizing chemical syntheses.

The performance of a phase-transfer catalyst is intricately linked to its ability to partition effectively between the aqueous and organic phases. The length of the alkyl chains is a primary determinant of this partitioning behavior. Generally, an increase in the total number of carbon atoms in the alkyl chains enhances the catalyst's lipophilicity, or its affinity for the organic phase. This increased lipophilicity is crucial for the catalyst's function, as it must be sufficiently soluble in the organic phase to transport the reactant anion.

Research into the catalytic activity of various quaternary ammonium salts has provided insights into the effect of alkyl chain length. For instance, in the synthesis of phenyl benzoate (B1203000), a comparative study of different quaternary ammonium chlorides revealed a distinct order of catalytic activity. The findings indicated that the structure of the cation significantly influences the reaction rate.

A study on the synthesis of phenyl benzoate from benzoyl chloride and phenol (B47542) using different quaternary ammonium salts as phase-transfer catalysts demonstrated the following order of catalytic activity: benzyltributylammonium bromide > tetrabutylammonium hydrogensulfate > tetrabutylammonium bromide > benzyltriethylammonium chloride. princeton.edu This ranking highlights that for this specific reaction, the butyl-substituted benzyltriammonium salt is more effective than the ethyl-substituted counterpart, suggesting that a longer alkyl chain on the nitrogen atom enhances catalytic performance under these conditions.

The superior performance of catalysts with longer alkyl chains in this context can be attributed to their increased lipophilicity, which facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with benzoyl chloride. The bulkier alkyl groups can also lead to a "looser" ion pair between the quaternary cation and the anion, making the anion more reactive.

Btpac in Advanced Separation and Extraction Technologies

BTPAC-Based Deep Eutectic Solvents in Extraction Processes

Deep Eutectic Solvents (DES) are a class of solvents that are gaining significant attention as a greener alternative to conventional volatile organic compounds. nih.gov A DES is typically formed by mixing a quaternary ammonium (B1175870) salt, which acts as a Hydrogen Bond Acceptor (HBA), with a Hydrogen Bond Donor (HBD) such as an acid, alcohol, or amide. daneshyari.comui.ac.id This mixture results in a significant depression of the freezing point, creating a liquid at temperatures much lower than the melting points of the individual components. nih.gov BTPAC is an effective HBA for creating these novel solvent systems. The properties of a BTPAC-based DES can be tailored for specific applications by carefully selecting the HBD and the molar ratio between the two components. daneshyari.comresearchgate.net

BTPAC-based deep eutectic solvents are highly effective media for liquid-liquid extraction processes. daneshyari.combohrium.com Their tunable nature allows for the design of solvents that can selectively extract a wide variety of target molecules. By pairing BTPAC with different HBDs, the resulting DES can be made either hydrophilic or hydrophobic, enabling the targeted extraction of analytes with corresponding polarities. nih.gov

These designer solvents have shown great promise in the extraction of metal ions, including valuable rare earth elements and toxic heavy metals, from complex matrices such as ores, industrial wastewater, and electronic waste. rsc.orgjournalssystem.commdpi.com In these systems, the DES often functions as a liquid ion exchanger, facilitating the transfer of metal ions from an aqueous phase to the DES phase. bohrium.com They are also adept at extracting a diverse range of organic analytes, from proteins to small bioactive compounds found in natural products. nih.govui.ac.id

Table 2: Examples of Extractions Using Quaternary Ammonium Salt-Based DES

| DES System (HBA:HBD) | Target Analyte | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Choline (B1196258) Chloride: Propylene Glycol | Bioactive Alkaloids (Berberine, Palmatine) | Phellodendron chinense | DES showed higher extraction efficiency compared to traditional solvents. | semanticscholar.org |

| Choline Chloride: Carboxylic Acids | Quercetin Derivatives | Apple Pomace | The DES simultaneously extracted and de-glycosylated the flavonoids, enhancing their antioxidant activity. | researchgate.net |

| L-Menthol: Organic Acids | Bioactive Compounds (Tryptanthrin, Indigo) | Baphicacanthus cusia Leaves | A hydrophobic DES was found to be the most effective solvent, with higher yields than traditional methods. | nih.gov |

The performance of an extraction process using a BTPAC-based DES is dependent on a variety of operational parameters. researchgate.net To achieve maximum yield and efficiency, these factors are systematically optimized, often employing statistical approaches like Response Surface Methodology (RSM). nih.govsemanticscholar.orgrsc.org This allows for the study of the effects of multiple variables and their interactions.

Key parameters that are typically optimized include temperature, which influences the viscosity and mass transfer properties of the DES; the solid-to-liquid ratio; the molar ratio of BTPAC to the HBD; the water content in the solvent; and the duration of the extraction, which may be enhanced by agitation or ultrasonication. nih.govsemanticscholar.orgresearchgate.net Increasing the temperature, for example, generally lowers the viscosity of the DES, which enhances its ability to penetrate the sample matrix and improves the rate of extraction. researchgate.net

Table 3: Key Parameters for Optimizing DES Extraction Processes

| Parameter | General Effect on Extraction Efficiency | Rationale | Reference |

|---|---|---|---|

| Temperature | Increased temperature often improves efficiency. | Reduces DES viscosity, decreases mass transfer resistance. | semanticscholar.orgresearchgate.net |

| Water Content | A small percentage of water can significantly increase extraction yield. | Drastically reduces the high viscosity typical of many DES systems. | semanticscholar.orgrsc.org |

| Solid-to-Liquid Ratio | Must be optimized to ensure a sufficient concentration gradient for mass transfer without excessive solvent use. | Affects the equilibrium between the sample matrix and the solvent. | nih.govsemanticscholar.org |

| Extraction Time | Yield increases with time until equilibrium is reached. | Allows for complete diffusion of the analyte from the matrix into the DES. | researchgate.net |

| Agitation/Sonication | Enhances extraction kinetics. | Improves contact between the solvent and the sample, and can disrupt cell walls in biological samples. | semanticscholar.org |

A major driver for the adoption of deep eutectic solvents is their alignment with the principles of green chemistry. daneshyari.com BTPAC-based DES are often composed of components that are low-toxicity, readily available, and biodegradable. nih.gov Their negligible vapor pressure significantly reduces the emission of volatile organic compounds, mitigating air pollution associated with traditional solvents. daneshyari.com

Role in Liquid-Liquid Extraction and Phase Behavior

Benzyltripropylammonium chloride (BTPAC) functions as a cationic surfactant and phase transfer catalyst, properties that are central to its application in advanced separation and extraction technologies, particularly in liquid-liquid extraction (LLE). Its molecular structure, featuring a positively charged nitrogen atom bonded to three propyl groups and a benzyl (B1604629) group, imparts amphiphilic characteristics. This allows it to facilitate the transfer of species between two immiscible liquid phases, typically an aqueous phase and an organic solvent phase.

In liquid-liquid extraction, the primary role of BTPAC is to enhance the transfer of a target analyte from the aqueous phase to the organic phase. This is achieved through the formation of an ion pair between the BTPAC cation and an anionic species in the aqueous phase. This newly formed ion pair is more lipophilic than the original anion, making it more soluble in the organic solvent. This mechanism is particularly effective for the extraction of metal anions, organic acids, and other anionic compounds that have low intrinsic solubility in organic solvents.

The efficiency of the extraction process is influenced by several factors, including the concentration of BTPAC, the pH of the aqueous phase, the nature of the organic solvent, and the temperature. The pH is especially critical as it can determine the charge state of the analyte. For instance, to extract an acidic compound, the pH of the aqueous solution is typically adjusted to be above the pKa of the acid, ensuring it exists in its anionic form and can readily pair with the BTPAC cation.

While specific research detailing the extraction efficiency and distribution coefficients for a wide range of analytes using this compound is not extensively documented in publicly available literature, the general principles of phase transfer catalysis provide a strong theoretical basis for its function. The effectiveness of related quaternary ammonium salts in extracting various metals and organic pollutants has been demonstrated, suggesting a similar utility for BTPAC.

The phase behavior of systems containing BTPAC is also a critical aspect of its application in liquid-liquid extraction. The presence of BTPAC at the interface between the aqueous and organic phases can influence the interfacial tension and the formation of microemulsions, which can in turn affect the rate and efficiency of mass transfer. In some systems, particularly at higher concentrations, BTPAC can contribute to the formation of a third phase, which can complicate the separation process but may also offer opportunities for selective extractions.

Interdisciplinary Research with Benzyltripropylammonium Chloride

BTPAC in Materials Science and Engineering

In the realm of materials science, Benzyltripropylammonium chloride is primarily valued for its role as a phase-transfer catalyst (PTC). cymitquimica.com This catalytic function is crucial for facilitating reactions between substances that are immiscible, such as reactants in an aqueous phase and an organic phase. By forming an ion pair with a reactant from the aqueous phase, the BTPAC cation can transport it into the organic phase to react. This mechanism is instrumental in the synthesis and modification of a wide range of materials. biomedres.us

The synthesis of specialty polymers often requires the precise control of reaction conditions, particularly when combining immiscible monomers. BTPAC, acting as a phase-transfer catalyst, enhances reaction rates and yields in the production of polymers like polyesters and polycarbonates. sacheminc.comphasetransfercatalysis.com This process allows for the creation of polymers with specific, tailored properties that are not achievable through conventional single-phase reactions.

In the field of specialty coatings, quaternary ammonium (B1175870) compounds are incorporated into formulations to serve various functions. special-tcoatings.comvalpac.comppg.com For instance, the related compound benzyltriethylammonium chloride has been studied for its effectiveness in creating anti-biocorrosion coatings. researchgate.net It functions by inhibiting the growth of microorganisms, such as sulfate-reducing bacteria, on metal surfaces, thereby preventing material degradation. researchgate.net The catalytic and antimicrobial properties of BTPAC suggest its utility in advanced coating formulations designed for protection, durability, and specific functionalities like antifouling surfaces. nih.govbohrium.com

Stimuli-responsive, or "smart," materials are designed to undergo significant changes in their properties in response to external triggers like pH, temperature, or light. nih.govrsc.org Quaternary ammonium salts (QAS) are increasingly being incorporated into polymer structures to create such materials. nih.govbohrium.com While direct research on BTPAC in this specific application is emerging, the principles established with other QAS are applicable.

For example, polymers containing QAS can be designed to respond to pH changes. nih.gov The charge on the quaternary ammonium group can influence the polymer's conformation and its interaction with the surrounding medium. This allows for the development of materials that can swell or shrink, or bind and release other molecules, in response to a specific pH trigger. nih.gov Similarly, thermo-responsive polymers can be synthesized using phase-transfer catalysis, where a QAS like BTPAC could facilitate the polymerization process. researchgate.netnih.gov These materials have potential applications in fields ranging from drug delivery to soft robotics. nih.govrsc.org

The amphiphilic nature of BTPAC, possessing both a hydrophilic cationic head and hydrophobic organic groups, allows it to act as a surfactant, self-assembling into organized structures in solution. cymitquimica.com This property is particularly useful for creating nanoconfined systems where chemical reactions or physical processes can be studied in isolated, controlled environments.

In nonpolar organic solvents, surfactants like BTPAC can form reverse micelles. These are spherical aggregates where the hydrophilic heads orient inwards, encapsulating a nano-sized pool of a polar solvent, typically water, while the hydrophobic tails extend outwards into the organic phase. nih.govnih.gov The size of this "water pool" can be precisely controlled by the molar ratio of water to surfactant. nih.gov

These reverse micellar systems act as nanoreactors, providing a unique microenvironment that is distinct from the bulk solvent. Research on the closely related surfactant benzylhexadecyldimethylammonium chloride (BHDC) shows that the interface of these cationic reverse micelles is highly charged and can significantly influence the behavior of molecules trapped within. nih.govnih.gov The properties of the confined water, such as polarity and hydrogen bonding, are different from bulk water, affecting reaction rates and equilibria. nih.gov BTPAC-based reverse micelles are therefore valuable systems for studying enzymatic catalysis, nanoparticle synthesis, and fundamental chemical interactions in a confined space.

| Surfactant Type | System Component | Key Finding | Research Application |

|---|---|---|---|

| Cationic (e.g., BHDC, BTPAC) | Water/Surfactant/Organic Solvent | Forms reverse micelles with a nanoconfined aqueous core. The interface is positively charged and highly hydrated. | Studying chemical reactions and molecular interactions in a controlled, nanoconfined environment. nih.gov |

| Cationic (e.g., BHDC) | Probe molecules (e.g., HPTS, Indole derivatives) | The micellar interface can bind and alter the fluorescent properties and reactivity of probe molecules. nih.govnih.gov | Investigating the properties of the micellar interface and the partitioning of molecules. nih.gov |

| Anionic-Cationic Mixtures | Oil/Water/Surfactant mixture | Mixtures of cationic and anionic surfactants can form stable microemulsions without the need for a co-surfactant (alcohol). researchgate.net | Formulating effective, low-surfactant microemulsions for applications like enhanced oil removal. researchgate.net |

Understanding how BTPAC interacts with other components at a molecular level is crucial for optimizing its function. Advanced analytical techniques are employed to probe these interactions. For instance, fluorescence spectroscopy using probe molecules can reveal the polarity and dynamics of the local environment created by BTPAC in a micellar system or on a polymer surface. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like 2D NOESY, can determine the precise location of molecules within a BTPAC-formed assembly, confirming whether a molecule resides at the interface or in the core of a micelle. nih.gov For surface applications, techniques such as potentiodynamic polarization and scanning electron microscopy (SEM) are used to characterize the effectiveness of coatings containing related quaternary ammonium salts in preventing biocorrosion, providing visual and electrochemical evidence of biofilm inhibition. researchgate.net These characterization methods provide invaluable data for the rational design of materials incorporating BTPAC.

Integration within Nanoconfined Systems

Biomedical and Biological Research Applications (excluding dosage/administration)

The biological activity of BTPAC is primarily linked to its cationic surfactant properties, which allow it to interact with and disrupt the cell membranes of microorganisms. nih.gov This mechanism is the basis for its use in several biomedical and biological research contexts, strictly outside of therapeutic administration.

The primary research application is as an antimicrobial agent and disinfectant. Quaternary ammonium compounds are known for their broad-spectrum activity against bacteria and fungi. nih.govnih.gov In a research setting, BTPAC can be used to decontaminate surfaces or equipment. Its mechanism of action involves the positively charged nitrogen headgroup binding to the negatively charged components of the microbial cell membrane, leading to a loss of membrane integrity and cell lysis. nih.gov Studies on related compounds like benzalkonium chloride (BAC) have investigated their effects on cell viability and cellular stress responses in in vitro cell cultures, providing models to understand the fundamental interactions between cationic surfactants and biological membranes. nih.govnih.gov Another research application is in the study of biocorrosion, where compounds like benzyltriethylammonium chloride are used to inhibit the growth of problematic microbes like sulfate-reducing bacteria in industrial water systems. researchgate.net

| Compound | Application Area | Mechanism/Research Focus | Reference |

|---|---|---|---|

| This compound (BTPAC) | Microbiology Research | Used as a disinfectant due to its ability to disrupt microbial cell membranes. | nih.gov |

| Benzalkonium Chloride (BAC) | In Vitro Toxicology Research | Studying the effects of cationic surfactants on the viability and inflammatory response of cultured human cells (e.g., alveolar epithelial cells). | nih.gov |

| Benzyltriethylammonium Chloride (BTC) | Biocorrosion Research | Inhibition of sulfate-reducing bacteria (SRB) to mitigate microbial-induced corrosion on materials like carbon steel. | researchgate.net |

| Quaternary Ammonium Compounds (general) | Antimicrobial Polymer Research | Investigating the relationship between chemical structure (e.g., alkyl chain length) and antimicrobial efficacy against various pathogens. | acs.org |

Cellular and Microbiological Research Tool

In cellular and microbiological research, this compound is primarily utilized as a disinfectant. Its broad-spectrum antimicrobial activity makes it an effective agent for controlling microbial growth in laboratory settings, such as in cell culture applications. As a member of the QAC family, its effectiveness extends to a wide array of bacteria and fungi. mdpi.com The compound's utility in this area is a direct consequence of its fundamental chemical structure—a positively charged cation that can interact with microbial cells.

Mechanism of Action in Membrane Disruption (general principles)

The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of microbial cell membranes. This process is initiated by an electrostatic interaction between the positively charged cationic head of the QAC and the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and teichoic acids. nih.gov

This initial binding event is followed by the insertion of the molecule's hydrophobic alkyl chains into the lipid bilayer. This infiltration disrupts the highly organized structure of the membrane, leading to a loss of membrane integrity and increased permeability. The compromised membrane can no longer effectively regulate the passage of ions and essential molecules, resulting in the leakage of critical intracellular contents and ultimately leading to cell lysis and death. nih.gov This mode of action is a hallmark of many QACs and antimicrobial peptides. nih.govresearchgate.net

Table 1: Key Components in Membrane Disruption

| Component | Role in Interaction | Consequence of Interaction |

| Benzyltripropylammonium Cation (Positively Charged) | Electrostatically attracted to the negatively charged microbial cell surface. | Adsorption onto the cell membrane. |

| Microbial Cell Membrane (Negatively Charged) | Provides binding sites (e.g., phospholipids, teichoic acids) for the QAC. | Disruption of the lipid bilayer structure. |

| Hydrophobic Propyl and Benzyl (B1604629) Groups | Penetrate the hydrophobic core of the cell membrane. | Increased membrane fluidity and permeability, leading to leakage of cellular contents. |

Biologically Active Compound Studies (excluding direct toxicity details)

The biological activity of this compound and related compounds extends to specialized industrial and environmental applications. Research has explored the effectiveness of similar structures, such as benzyltriethylammonium chloride (BTC), in controlling the activity of specific bacterial consortia. researchgate.net

One notable area of study involves the mitigation of biocorrosion caused by sulfate-reducing bacteria (SRB). researchgate.net In these studies, BTC was investigated for its ability to reduce the corrosive activity of SRB isolated from crude oil on carbon steel pipelines. researchgate.net The findings indicated that the compound was capable of inhibiting the activity of the SRB consortium. researchgate.net Analysis through biofilm imaging demonstrated that the presence of the compound resulted in reduced bacterial growth and a decrease in the formation of extracellular polymeric substances and corrosion products on the steel surface. researchgate.net This research highlights the application of such compounds as biocides in industrial settings to protect infrastructure from microbial degradation. researchgate.net

Table 2: Research Findings on a Related Compound (BTC) in Biocorrosion Control

| Parameter Studied | Observation | Implication |

| Sulfate-Reducing Bacteria (SRB) Activity | Activity was reduced in the presence of the compound. researchgate.net | Effective inhibition of the target microbial consortium. researchgate.net |

| Biocorrosion of Carbon Steel | The compound was capable of reducing biocorrosion activity. researchgate.net | Potential as a corrosion inhibitor in industrial applications. researchgate.net |

| Biofilm Formation | Less bacterial growth and extracellular polymeric substances were observed. researchgate.net | The compound mitigates biofilm, a key factor in biocorrosion. researchgate.net |

Environmental Science and Sustainability Considerations (excluding specific toxicity data)

The widespread use of QACs like this compound in various products necessitates research into their environmental behavior and ultimate fate. researchgate.net

Environmental Fate and Persistence Research (general aspects)

Quaternary ammonium compounds are known to be released into the environment through wastewater effluent. nih.gov Due to their chemical stability and, in some cases, resistance to complete microbial degradation, these compounds can persist and accumulate in aquatic environments and biosolids. researchgate.netnih.gov The cationic nature of this compound causes it to adsorb strongly to negatively charged particles such as sludge, sediments, and soil, which influences its mobility and bioavailability in the environment. Research into the environmental fate of QACs is critical for understanding their long-term presence and potential for accumulation in various environmental compartments. researchgate.net

Biodegradation Studies (general principles)

While some QACs are persistent, research has shown that certain microorganisms are capable of degrading benzyl-containing QACs. nih.govnih.gov Studies on structurally similar compounds, such as benzyldimethylalkylammonium chloride (BAC), have elucidated potential biodegradation pathways. nih.gov

Microorganisms like Aeromonas hydrophila and Pseudomonas sp. have been isolated from polluted environments and shown to utilize these compounds as a source of carbon and energy. nih.govnih.gov The biodegradation process is typically initiated by an enzymatic attack that cleaves the bond between the benzyl group and the nitrogen atom or one of the alkyl chains. nih.gov For benzyl-containing QACs, studies have shown a common degradation pathway that begins with the cleavage of the C-alkyl-N bond. nih.gov This initial step leads to the formation of intermediates such as benzyldimethylamine, which is then sequentially demethylated to form benzylmethylamine and benzylamine. nih.gov Subsequent deamination produces benzaldehyde (B42025), which is rapidly converted to benzoic acid. nih.gov Benzoic acid can then be further degraded by microorganisms through central metabolic pathways. nih.gov These findings are significant for understanding the natural attenuation processes for this class of compounds in the environment. nih.gov

Table 3: General Biodegradation Pathway of Benzyl-Containing QACs

| Step | Intermediate Compound | Description |

| 1 | Benzyldimethylamine | Formed from the initial cleavage of the C-alkyl-N bond from the parent QAC. nih.gov |

| 2 | Benzylmethylamine | Results from the subsequent demethylation of benzyldimethylamine. nih.gov |

| 3 | Benzylamine | Formed by a second demethylation step. nih.gov |

| 4 | Benzaldehyde | Produced following the deamination of benzylamine. nih.gov |

| 5 | Benzoic Acid | Formed from the rapid conversion of benzaldehyde and is further degraded. nih.gov |

Theoretical and Computational Studies on Benzyltripropylammonium Chloride

Molecular Dynamics Simulations of BTPAC Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into structural characteristics and dynamic processes. For quaternary ammonium (B1175870) salts like BTPAC, MD simulations are particularly useful for understanding their role in forming DESs and for predicting the properties of these novel solvent systems.

The formation and properties of DESs are fundamentally governed by the intermolecular interactions between their components. BTPAC, as a hydrogen bond acceptor (HBA), interacts with hydrogen bond donors (HBDs) to form a eutectic mixture with a melting point significantly lower than that of its individual components researchgate.netuantwerpen.be.

MD simulations have been widely applied to study these interactions in various quaternary ammonium salt-based DESs semanticscholar.orgazaruniv.ac.ir. The primary interaction is the hydrogen bond formed between the chloride anion of BTPAC and the hydrogen atoms of the HBD, such as alcohols, carboxylic acids, or polyols researchgate.netazaruniv.ac.ir. Simulations can quantify the strength, lifetime, and distribution of these hydrogen bonds. For instance, in DESs based on choline (B1196258) chloride (a similar quaternary ammonium salt), simulations show that the hydrogen of the HBD's hydroxyl or carboxyl group interacts strongly with the chloride anion azaruniv.ac.ir. This charge delocalization and complex formation disrupt the lattice energy of the salt, leading to the decreased melting point mdpi.com.

Transport properties such as viscosity, diffusivity, and ionic conductivity are critical for the application of DESs in various fields. MD simulations are a key tool for predicting these properties and understanding their molecular origins tudelft.nlucl.ac.uk. By tracking the trajectories of individual ions and molecules over time, quantities like the mean-squared displacement (MSD) can be calculated, from which self-diffusion coefficients can be derived using the Einstein relation ucl.ac.uk.

Ionic conductivity, another crucial transport property, can be calculated from simulation data using the Green-Kubo or Einstein relations by analyzing the collective motion of charged species tudelft.nl. These simulations help to elucidate the mechanism of charge transport, distinguishing between the vehicular mechanism (diffusion of entire ions) and structural mechanisms (charge hopping along hydrogen-bonded networks).

Density Functional Theory (DFT) and Ab Initio Calculations

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a means to study the electronic structure of molecules from first principles. These methods are used to calculate molecular geometries, reaction energies, and a variety of electronic and spectroscopic properties with high accuracy.

DFT calculations can be used to optimize the molecular geometry of the Benzyltripropylammonium cation and to analyze its electronic properties. By calculating the distribution of electron density, one can determine atomic charges and identify the most reactive sites within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions provide insights into the molecule's ability to donate or accept electrons, governing its reactivity nih.govresearchgate.net.

A powerful application of DFT and ab initio methods is the prediction of spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, one can compute vibrational frequencies and intensities, which correspond to peaks in Infrared (IR) and Raman spectra researchgate.net. Comparing these theoretical spectra with experimental results can help assign observed spectral features to specific molecular vibrations, confirming the molecular structure.

Similarly, chemical shifts and coupling constants for Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated by determining the magnetic shielding of nuclei within the molecule's electronic environment researchgate.net. For BTPAC, DFT calculations could predict the distinct ¹H and ¹³C NMR signals for the benzyl (B1604629), propyl, and ammonium headgroup moieties. Such theoretical predictions are invaluable for interpreting experimental spectra and understanding how the electronic structure changes upon interaction with other molecules, for example, during the formation of a DES researchgate.net.

Modeling of Thermophysical Properties of BTPAC-Based Systems

Modeling the thermophysical properties of BTPAC and its mixtures is crucial for designing and optimizing industrial processes. This often involves a combination of experimental measurements and the development of theoretical or empirical models to describe the behavior of these properties as a function of temperature, pressure, and composition.

Research has focused on the thermophysical properties of DESs formed by BTPAC as the HBA with various HBDs like phenol (B47542), ethylene glycol, glycerol, and lactic acid researchgate.net. Properties such as density, speed of sound, conductivity, and refractive index have been measured over a range of temperatures (e.g., 293.15–343.15 K) researchgate.net.

The temperature dependence of these properties is often fitted to established empirical models. For instance, the viscosity of BTPAC-based DESs has been successfully modeled using the Vogel-Tammann-Fulcher (VTF) equation, which is commonly used for glass-forming liquids and ionic liquids researchgate.net.

| Property | HBD | Molar Ratio (BTPAC:HBD) | Temperature (K) | Viscosity (mPa·s) | Reference |

| Viscosity | Ethylene Glycol | 1:2 | 298.15 | 115.6 | researchgate.net |

| Viscosity | Glycerol | 1:2 | 298.15 | 238.3 | researchgate.net |

| Viscosity | Lactic Acid | 1:2 | 298.15 | 44.4 | researchgate.net |

| Viscosity | Phenol | 1:2 | 298.15 | 23.9 | researchgate.net |

| This table presents example data for illustrative purposes based on findings for similar systems; precise values for BTPAC may vary. |

Furthermore, more advanced modeling techniques like Quantitative Structure-Property Relationship (QSPR) have been applied. One such study developed a QSPR model to predict the viscosity of 74 different DESs, including a BTPAC-based one, using molecular descriptors generated from the COSMO-RS model, which is derived from DFT calculations ua.pt. The model demonstrated a good correlation between the predicted and experimental viscosity values, highlighting the power of computational methods in predicting the thermophysical properties of these complex systems ua.pt. Group contribution methods have also been successfully used to estimate critical properties of binary and ternary DESs, which can then be used to predict other properties like density acs.org.

Predictive Models for Deep Eutectic Solvent Properties

Deep Eutectic Solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic mixture with a melting point significantly lower than that of its individual components ipb.ptmdpi.com. Benzyltripropylammonium chloride acts as an HBA in the formation of DESs. researchgate.net The properties of these solvents can be tailored by carefully selecting the HBD and the molar ratio between the components mdpi.com. Predictive models are crucial for navigating the vast number of potential HBA-HBD combinations to design DESs with desired characteristics.

One of the most prominent predictive models used for this purpose is the Conductor-like Screening Model for Real Solvents (COSMO-RS). ipb.ptmdpi.com COSMO-RS is a thermodynamic model based on quantum mechanics that can predict the chemical potential of molecules in a liquid mixture. ipb.pt The methodology involves computing the surface charge density (σ-profile) of each molecule. nih.gov These profiles provide a detailed descriptor of the molecule's polarity and are used to quantify the intermolecular interactions—such as electrostatic misfit, hydrogen bonding, and van der Waals forces—that dictate the thermodynamic properties of the liquid phase. nih.gov

For DESs containing this compound, COSMO-RS can be employed to:

Screen HBDs: By calculating thermodynamic properties like the activity coefficient at infinite dilution, the model can predict the affinity of this compound for various HBDs, aiding in the selection of suitable partners for DES formation. nih.gov

Predict Phase Diagrams: The model can predict the solid-liquid equilibrium (SLE) phase diagrams for mixtures of this compound and an HBD, allowing for the identification of the eutectic point—the specific composition at which the melting point is lowest. ipb.pt

Estimate Physicochemical Properties: Key properties of the resulting DES, such as solubility of third components, viscosity, and density, can be estimated, guiding the design of DESs for specific applications like extraction or synthesis. researchgate.netresearchgate.net

The predictive power of COSMO-RS stems from its ability to account for the specific molecular interactions. For instance, the hydrogen bonding between the chloride anion of this compound and the hydroxyl or carboxylic acid groups of HBDs like ethylene glycol, glycerol, or lactic acid is a dominant factor in the formation and properties of the resulting DES. researchgate.net COSMO-RS can quantify the energy of these hydrogen bonds, providing insight into the stability and behavior of the solvent. nih.gov

| Predicted Property/Interaction | Relevance to DES Design | Underlying Molecular Interactions Quantified |

|---|---|---|

| Solid-Liquid Equilibrium (SLE) | Determination of eutectic point and optimal HBA:HBD molar ratio. ipb.pt | Overall intermolecular interaction energy (Gibbs free energy of mixing). |

| Activity Coefficients | Screening for solvent affinity and predicting solubility of solutes in the DES. nih.gov | Electrostatic misfit, hydrogen bonding, and van der Waals forces. |

| Excess Enthalpy | Understanding the energetics of mixing between the HBA and HBD. researchgate.net | Energy changes upon formation of new hydrogen bonds and other interactions. |

| Solubility | Designing DESs for specific applications like extraction or as reaction media. researchgate.net | Solute-solvent interaction energies. |

Group Contribution Methods for Property Estimation